7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
The compound “7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one” is a complex flavonoid glycoside. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This specific compound is characterized by its unique structure, which includes a benzopyran core, a methoxyphenyl group, and a glycosidic linkage to a disaccharide composed of apiose and glucose.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one” typically involves multiple steps:
Formation of the benzopyran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Glycosylation: The attachment of the disaccharide moiety (apiose and glucose) is usually carried out using glycosyl donors and acceptors in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the flavonoid glycoside in large quantities. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoids, and substituted flavonoids with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of flavonoid glycosides in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential health benefits. It exhibits antioxidant activity, which can protect cells from oxidative stress. Additionally, it has anti-inflammatory properties that may be useful in treating inflammatory diseases.
Medicine
In medicine, the compound is explored for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death).
Industry
Industrially, the compound is used in the development of natural health products and dietary supplements due to its beneficial biological activities.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid known for its anticancer activity.
Rutin: A glycoside of quercetin with additional health benefits.
Uniqueness
The uniqueness of “7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one” lies in its specific glycosidic linkage and the presence of the apiose sugar, which is less common in flavonoid glycosides. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-36-13-4-2-12(3-5-13)15-8-37-17-7-14(6-16(29)19(17)20(15)30)40-25-23(33)22(32)21(31)18(41-25)9-38-26-24(34)27(35,10-28)11-39-26/h2-8,18,21-26,28-29,31-35H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKGODYADVWBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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